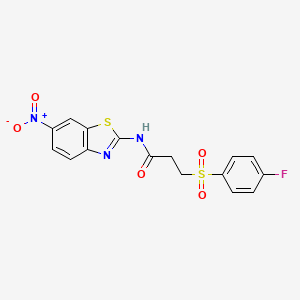

3-(4-fluorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

Description

3-(4-fluorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-fluorobenzenesulfonyl group and a 6-nitro-1,3-benzothiazol-2-yl moiety. The 1,3-benzothiazole core is a privileged scaffold in medicinal chemistry due to its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors . The 4-fluorobenzenesulfonyl substituent may contribute to metabolic stability and solubility via its polar sulfonyl group and fluorine atom .

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O5S2/c17-10-1-4-12(5-2-10)27(24,25)8-7-15(21)19-16-18-13-6-3-11(20(22)23)9-14(13)26-16/h1-6,9H,7-8H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGELMYNGFCIZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Fluorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a benzothiazole derivative, which is known for various pharmacological effects. The chemical structure can be summarized as follows:

- Molecular Formula : C14H12FN3O3S

- Molecular Weight : 325.33 g/mol

- CAS Number : 4845-58-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain proteases or kinases, which are crucial in cancer progression and inflammation.

- Receptor Modulation : It has been suggested that the compound interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways involved in cellular proliferation and apoptosis.

Anticancer Properties

Several studies have reported the anticancer potential of compounds related to benzothiazole derivatives. For instance:

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound significantly reduces cell viability at micromolar concentrations.

- Mechanistic Studies : Flow cytometry analyses indicated that treated cells undergo apoptosis, characterized by increased annexin V binding and caspase activation.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Inhibition of Bacterial Growth : Studies revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical isolates of multidrug-resistant bacteria. The results showed that it effectively inhibited growth, highlighting its potential as an alternative treatment option.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it also possesses cytotoxic effects at higher concentrations. Further studies are necessary to delineate the safety profile and therapeutic index.

Comparison with Similar Compounds

Table 1: Key structural analogs and substituent effects

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 6-nitro group contrasts with acetamido (–7) or methoxy substituents in analogs.

- Sulfonyl Variations : The 4-fluorobenzenesulfonyl group in the target compound differs from 4-nitrobenzenesulfonyl (17c) or diethylsulfamoyl (). Fluorine may improve metabolic stability compared to nitro groups, which are prone to reduction in vivo .

Physicochemical and Spectroscopic Properties

Table 2: Comparative physicochemical data

Analysis :

- The absence of reported melting points for the target compound limits direct comparison, but analog 17c’s sharp melting range suggests high purity, likely achievable for the target via similar sulfonylation/amide coupling methodologies .

- IR data for 17c confirms the presence of NO₂ (1528 cm⁻¹) and SO₂N (1163 cm⁻¹), which are expected in the target compound. Fluorine’s inductive effect may slightly shift SO₂N peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.